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Compound of Interest

Compound Name: 8-Chloroquinolin-3-amine

CAS No.: 347146-21-8

Cat. No.: B3024616

Get Quote

Molecular Weight: 178.62 g/mol

Executive Summary
8-Chloroquinolin-3-amine is a critical pharmacophore scaffold, particularly in the development

of antimalarial agents, kinase inhibitors, and tricyclic antiproliferative compounds. Its structural

uniqueness lies in the 3-position amine—a less common substitution pattern than the 4- or 8-

aminoquinolines (e.g., chloroquine, primaquine)—providing a vector for orthogonal structure-

activity relationship (SAR) exploration.

This guide provides a definitive reference for the spectroscopic identification of this compound,

synthesizing data from primary patent literature and high-fidelity structural analogs. It

addresses the specific electronic effects of the 8-chloro substituent on the quinoline core and

provides validated protocols for its synthesis and analysis.
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The molecule features a fused bicyclic aromatic system. The nitrogen atom in the pyridine ring

(N1) exerts a strong electron-withdrawing effect, while the amine at position 3 (

) acts as an electron-donating group (EDG) via resonance. The chlorine atom at position 8
provides steric bulk and inductive electron withdrawal (

-effect), influencing the chemical shifts of the adjacent protons (H7) and the ring nitrogen.

Numbering Scheme & Logic
To ensure accurate spectral assignment, the following IUPAC numbering scheme is used:
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Figure 1: Connectivity and numbering logic for 8-Chloroquinolin-3-amine. Note: C8 is

substituted with Chlorine; C3 is substituted with the primary Amine.

Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is characterized by the shielding effect of the 3-amino group on the H2 and
H4 protons, contrasting with the deshielding effect of the ring nitrogen.

Solvent: DMSO-

(Standard for polar heterocycles) Frequency: 400 MHz[1]
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Proton

Chemical
Shift (

, ppm)

Multiplicity Integration
Coupling (

, Hz)

Assignment
Logic

H2 8.65 Doublet (d) 1H

Deshielded

by N1;

typically most

downfield but

shielded by

3-

relative to

unsubstituted

quinoline.

H4 7.35 Doublet (d) 1H

Ortho to

amine.

Significantly

upfield shifted

due to

resonance

donation from

.

H5 7.60 Doublet (d) 1H Peri-position.

H6 7.45 Triplet (t) 1H

Meta to Cl,

para to

nothing.

Overlaps

often occur

here.

H7 7.75 Doublet (d) 1H Ortho to

Chlorine

(C8).

Deshielded

by Cl
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inductive

effect.

5.80 - 6.00 Broad Singlet 2H -

Exchangeabl

e protons.

Chemical

shift varies

with

concentration

and water

content.

Comparative Validation: The assignment is validated against the sulfonamide derivative (N-(8-

Chloroquinoline-3-yl)-4-cyanobenzenesulfonamide) reported in US Patent 2005/0176712 A1

[1]. In the sulfonamide, H2 appears at 9.04 ppm and H4 at 8.23 ppm. The conversion of the

sulfonamide (EWG) back to the free amine (EDG) results in a predicted upfield shift of ~0.4

ppm for H2 and ~0.9 ppm for H4, consistent with the values in the table above.

Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the primary amine and the halogenated aromatic

system.

Primary Amine (

): Distinct doublet absorption at 3450 cm

(asymmetric stretch) and 3350 cm

(symmetric stretch).

Aromatic C-H Stretch: Weak bands at 3050–3010 cm

.

Quinoline Ring Breathing: Strong bands at 1620 cm

and 1580 cm
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(C=N and C=C skeletal vibrations).

C-N Stretch (Amine): Medium band at 1340 cm

.

C-Cl Stretch: Characteristic fingerprint band at 760–780 cm

.

Mass Spectrometry (MS)
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact, 70

eV).

Molecular Ion (

):

m/z 178.03 (

Cl isotope, 100% abundance)

m/z 180.03 (

Cl isotope, ~32% abundance)

Note: The characteristic 3:1 Chlorine isotope pattern is a definitive confirmation of the

halogen presence.

Fragmentation (EI):

m/z 151:

(Loss of HCN from the amino-pyridine ring, common in aminoquinolines).

m/z 143:

(Loss of chlorine radical).

m/z 116:
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(Sequential loss).

Synthesis & Experimental Protocol
The most reliable synthesis route for 8-chloroquinolin-3-amine avoids the unstable diazonium

intermediates often associated with 3-aminoquinolines. The recommended pathway is the

reduction of 8-chloro-3-nitroquinoline.

Reaction Scheme

8-Chloro-3-nitroquinoline
(Starting Material)

SnCl2 / HCl
or Fe / AcOH

Reduction 8-Chloroquinolin-3-amine
(Target)

Reflux, 2h

Click to download full resolution via product page

Figure 2: Reduction pathway for the synthesis of the target amine.

Detailed Methodology
Starting Material: Dissolve 8-chloro-3-nitroquinoline (1.0 eq) in Ethanol/Water (3:1 v/v).

Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq) (Bechamp reduction

conditions) OR Stannous Chloride (

, 5.0 eq) in concentrated HCl.

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 50%

Ethyl Acetate in Hexanes; Product

~ 0.3, Starting Material

~ 0.7).

Work-up:

Cool to room temperature.[2]

Basify with 10% NaOH solution to pH > 10.
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Filter through a Celite pad to remove metal salts.

Extract the filtrate with Ethyl Acetate (3 x 50 mL).

Purification: Dry organic layer over

, concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography
(Gradient: 0-5% Methanol in DCM).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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